C19H20BrN5O4S
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Overview
Description
The compound with the molecular formula C19H20BrN5O4S is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, a sulfonamide group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H20BrN5O4S typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the formation of the aromatic core through a series of electrophilic aromatic substitution reactions.
Introduction of the bromine atom: The bromine atom is introduced via a bromination reaction using bromine or a bromine-containing reagent under controlled conditions.
Formation of the sulfonamide group: The sulfonamide group is introduced through a reaction between an amine and a sulfonyl chloride in the presence of a base.
Final assembly: The final step involves coupling the intermediate products through a series of condensation and cyclization reactions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
C19H20BrN5O4S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
C19H20BrN5O4S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C19H20BrN5O4S involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
C19H20BrN5O4S: can be compared with other similar compounds based on its structural features and chemical reactivity. Some similar compounds include:
C18H18BrN5O4S: This compound has a similar structure but lacks one carbon atom, which may affect its reactivity and biological activity.
C19H20ClN5O4S: This compound has a chlorine atom instead of a bromine atom, which may influence its chemical properties and interactions.
The uniqueness of This compound
Biological Activity
C19H20BrN5O4S, commonly known as Macitentan, is a compound that has gained attention in pharmacological research, particularly for its role as an endothelin receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | This compound |
Molecular Weight | 494.4 g/mol |
IUPAC Name | 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
Bioavailability | ~74% |
Elimination Half-life | 16 hours |
Protein Binding | 99% |
Macitentan acts primarily by blocking the endothelin receptors (ETA and ETB), which are involved in vasoconstriction and the proliferation of vascular smooth muscle cells. By inhibiting these receptors, Macitentan leads to vasodilation and reduced blood pressure in pulmonary arteries. This mechanism is particularly beneficial for patients suffering from pulmonary arterial hypertension (PAH) as it helps improve exercise capacity and slows disease progression .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that Macitentan can induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell growth and survival. This includes the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell proliferation.
Case Studies
- Pulmonary Arterial Hypertension (PAH) Treatment
-
Cancer Cell Line Studies
- In a controlled laboratory setting, Macitentan was tested on breast cancer cell lines where it exhibited dose-dependent inhibition of cell growth. The results indicated that the compound could potentially serve as a supplementary treatment in cancer therapy by enhancing the efficacy of existing chemotherapeutic agents.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound | Similarity | Difference |
---|---|---|
C18H18BrN5O4S | Similar structural framework | Lacks one carbon atom |
C19H20ClN5O4S | Similar functional groups | Contains chlorine instead of bromine |
Properties
Molecular Formula |
C19H20BrN5O4S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)18-23-24-19(25(18)21)30-10-16(26)22-13-6-4-5-12(20)9-13/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
FGLYXHOIELKDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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